molecular formula C9H18NO4P B1146169 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide CAS No. 157230-67-6

5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide

Cat. No. B1146169
M. Wt: 235.22
InChI Key:
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Description

Synthesis Analysis

DEPMPO is synthesized through a two-step process, starting with the hydrolysis of the diethoxyphosphoryl moiety of DEPMPO to form its acid analogue, followed by reactions with carbon- and oxygen-centered radicals. This synthesis process allows for the generation of DEPMPO in a controlled and efficient manner, making it accessible for research purposes (Clément et al., 2001).

Molecular Structure Analysis

The molecular structure of DEPMPO plays a crucial role in its spin-trapping capabilities. Its phosphonate group is responsible for its enhanced stability and reactivity towards radicals, particularly superoxide radicals. The structural analysis reveals that DEPMPO's ability to trap radicals efficiently is partly due to the phosphonate group, which helps in preserving ATP levels during ischemia, thus reducing the potency of cardiac tissue to produce superoxide radicals during reperfusion (Maurelli et al., 1999).

Chemical Reactions and Properties

DEPMPO is known for its ability to form stable radical adducts with superoxide radicals. The formation of these adducts is crucial for the detection of superoxide radicals in biological studies, especially in understanding oxidative stress mechanisms. The DEPMPO-superoxide spin adduct is significantly more persistent than those formed by other nitrones, making it a valuable tool in free radical research (Frejaville et al., 1995).

Scientific Research Applications

Application 1: Spin Trapping

  • Summary of Application: DMPO is used in spin trapping, a method for detecting and identifying short-lived free radicals. In this process, a short-lived radical reacts with a spin trap to form a more stable radical adduct, which can then be studied using electron spin resonance (ESR) spectroscopy .
  • Methods of Application: The spin trapping with DMPO of various radicals was carried out in aqueous solutions and the ESR parameters for the spin adduct radicals were determined .
  • Results or Outcomes: The hyperfine coupling constants obtained in aqueous solutions and in benzene revealed that considerable solvent effect exists. For the radical obtained by the addition of a hydroxyl radical to DMPO, the hyperfine coupling constant was found to depend on the basicity of the solution .

Application 2: Synthesis of Isotopically Labeled DMPO

  • Summary of Application: DMPO and its isotopically labeled analogs are synthesized for use in spin trapping experiments. The isotopically labeled analogs can be used to simplify the interpretation of mass spectrometry experiments .
  • Methods of Application: The isotopically labeled DMPO analogs were synthesized from the respective isotopically labeled 2-nitropropane analogs obtained from the reaction of sodium nitrate with 2-halopropanes .
  • Results or Outcomes: This process allows synthesizing isotopically labeled DMPO analogs in a 4-step reaction without special equipment .

Application 3: Organic Synthesis and Catalysis

  • Summary of Application: Heterocyclic N-oxide molecules, including pyridine and indazole derivatives, are used in organic synthesis and catalysis. They are versatile synthetic intermediates and have biological importance .
  • Methods of Application: These compounds are used in the formation of metal complexes, catalysts design, asymmetric catalysis and synthesis .
  • Results or Outcomes: The heterocyclic N-oxide motif has been successfully employed in a number of advanced chemistry and drug development investigations .

Application 4: Organocatalysis

  • Summary of Application: Pyridine N-oxides are a class of mild Lewis bases that can activate certain kinds of Lewis acidic parts of molecules, increasing reactivity of its nucleophilic part towards various reactions with electrophiles .
  • Methods of Application: Pyridine N-oxides are used in catalysis of a variety of reactions. They can be found in nature and are also found in pharmaceutically active substances .
  • Results or Outcomes: This review aims to gather a more comprehensive set of information on catalytic activity and applications of pyridine N-oxides in promotion of various racemic and enantioselective reactions .

properties

IUPAC Name

2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO4P/c1-4-13-15(12,14-5-2)9(3)7-6-8-10(9)11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCDBZSDRSXFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1(CCC=[N+]1[O-])C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide

CAS RN

157230-67-6
Record name 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157230-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Diethylphosphono)-5-methyl-1-pyrroline N-Oxide
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

The nitrone 5-carbamoyl-5-methyl-1-pyrroline N-oxide (AMPO) was successfully synthesized and characterized. Spin trapping by AMPO of hydroxyl, superoxide, C-centered, sulfite, and tert-butoxyl radicals has been demonstrated for the first time by electron paramagnetic resonance (EPR) spectroscopy. Resulting spin adducts for each of these radicals gave unique spectral profiles. Rate of superoxide radical trapping was obtained by competitive trapping by AMPO versus DEPMPO and gave kAMPO=38 M−1 s−1 (based on kDEPMPO=58 M−1 s−1) comparable to that of EMPO kEMPO=44 M−1 s−1. The half-life of AMPO-O2 adduct is about t1/2˜10 minutes similar to that observed from EMPO but significantly shorter than that of DEPMPO-O2 adduct t1/2˜16 minutes. Theoretical analyses using density functional theory calculations at the B3LYP/6-31=G**/B3LYP6-31G* level were performed on AMPO and its corresponding suproxide product. Calculations predicted the presence of intramolecular H-bonding in both AMPO and its superoxide adduct, and these interactions were further confirmed by an X-ray structure (in the case of AMPO) of a novel and the amido nitrone compound 2-amino-5-carbamoyl-5-methyl-1-pyrroline N-oxide (NH2-AMPO). The thermodynamic quantities for superoxide radical trapping by various nitrones have been found to predict favorable formation of certain isomers. The measured partition coefficient in an n-octanol/buffer system of AMPO gave a comparable value to those of DMPO and DEPMPO. This study demonstrates the suitability of AMPO nitrone as spin trap to study radical production in aqueous systems.
[Compound]
Name
nitrones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
AMPO O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
DEPMPO O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
superoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
amido nitrone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
superoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Citations

For This Compound
30
Citations
S Barbati, JL Clément, C Fréjaville, JC Bouteiller… - …, 1999 - thieme-connect.com
The synthesis of DEPMPO from diethyl (2-methylpyrrolidin-2-yl) phosphonate (3), prepared by the addition of diethyl phosphite to 2-methylpyrroline, was carried out using different …
Number of citations: 25 www.thieme-connect.com
JL Clément, C Fréjaville, P Tordo - Research on chemical intermediates, 2002 - Springer
… Abstract—DEPMPO (5-diethylphosphono-5-methyl-1-pyrroline N-oxide) is now recognised as a major trap for the applications of spin-trapping techniques in biological milieu. We report …
Number of citations: 22 link.springer.com
N Polyakov, T Leshina, L Fedenok… - Antioxidants & Redox …, 2018 - liebertpub.com
Significance: Chemotherapy is currently the principal method for treating many malignancies. Thus, the development of improved antitumor drugs with enhanced efficacy and selectivity …
Number of citations: 33 www.liebertpub.com
P Astolfi, L Greci, M Panagiotaki - Free radical research, 2005 - Taylor & Francis
… 31P-Labeled pyrrolyne N-oxides: Synthesis of 5-diethylphosphono-5-methyl-1-pyrroline Noxide (DEPMPO) by oxidation of diethyl (2-methylpyrrolidin-2-yl)phosphonate. Synthesis 1999;…
Number of citations: 15 www.tandfonline.com
Y Dai, H Valentino, P Sobrado - ChemBioChem, 2018 - Wiley Online Library
The redox‐neutral reaction catalyzed by 2‐haloacrylate hydratase (2‐HAH) leads to the conversion of 2‐chloroacrylate to pyruvate. Previous mechanistic studies demonstrated the …
N Zhang, X Li, Y Liu, R Long, M Li, S Chen, Z Qi… - Small, 2017 - Wiley Online Library
Adsorption and activation of molecules on a surface holds the key to heterogeneous catalysis toward aerobic oxidative reactions. To achieve high catalytic activities, a catalyst surface …
Number of citations: 81 onlinelibrary.wiley.com
JY Wang, JQ Li, YM Xiao, B Fu, ZH Qin - ChemMedChem, 2020 - Wiley Online Library
Mitochondrial oxidative damage and dysfunction contribute to a wide range of human diseases. Considering the limitation of conventional antioxidants and that mitochondria are the …
G Battogtokh, YS Choi, DS Kang, SJ Park… - … Pharmaceutica Sinica B, 2018 - Elsevier
Mitochondrial targeting is a promising approach for solving current issues in clinical application of chemotherapy and diagnosis of several disorders. Here, we discuss direct conjugation …
Number of citations: 183 www.sciencedirect.com
PL Hsu, JS Chen, CY Wang, HL Wu, FE Mo - Circulation, 2019 - Am Heart Assoc
Background: Atherosclerosis occurs preferentially at the blood vessels encountering blood flow turbulence. The matricellular protein CCN1 is induced in endothelial cells by disturbed …
Number of citations: 53 www.ahajournals.org
J Vicario, C Alonso, JM de los Santos… - Current Organic …, 2010 - ingentaconnect.com
… ) to acroleine, affords γ-phosphorylated γ-nitroaldehyde 73 (Scheme 26, 99%), which is an intermediate involved in the preparation of 5-diethylphosphono-5-methyl-1-pyrroline N-oxide (…
Number of citations: 4 www.ingentaconnect.com

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